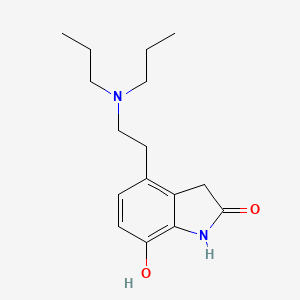
4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone
説明
4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone is a member of the 4-aminoalkyl-7-hydroxy-2(3H)-indolone class of compounds, which have shown significant biological activity, particularly in cardiovascular health. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including its potential as a dopamine D2 receptor agonist.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.37 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D2 subtype. Studies indicate that it exhibits vasodilatory effects similar to those of dopamine, which may contribute to its antihypertensive properties. The mechanism involves modulation of dopaminergic pathways, leading to improved renal blood flow and decreased blood pressure .
Pharmacological Effects
Research has demonstrated several key pharmacological effects associated with this compound:
- Antihypertensive Activity : The compound has been shown to induce vasodilation in renal tissues, thereby lowering blood pressure through a dopaminergic mechanism .
- Cardiovascular Benefits : It has beneficial effects on abnormal conditions of the cardiovascular system, potentially reducing the risk of hypertension-related complications .
- Absorption and Bioavailability : Preliminary pharmacological tests suggest that this compound may have better oral absorption compared to other similar compounds, which enhances its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Vasodilatory Effects : A study indicated that this compound exhibited significant vasodilatory effects in animal models, contributing to its antihypertensive profile. The study noted a marked decrease in systolic and diastolic blood pressure following administration .
- Dopamine Receptor Agonism : In vitro studies have demonstrated that this compound acts as a selective agonist for D2 receptors, which are crucial in regulating cardiovascular functions. This agonistic action was linked to enhanced renal perfusion and diuresis.
- Comparative Studies : Comparative research between this compound and other indolone derivatives highlighted its superior efficacy in inducing vasodilation without significant tachyphylaxis, making it a viable candidate for long-term treatment strategies .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIICBUWKXYFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231232 | |
| Record name | SK&F 89124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81654-62-8 | |
| Record name | SK&F 89124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081654628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 89124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















